2,6-diethyl-N-methylaniline
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Overview
Description
2,6-diethyl-N-methylaniline: is an organic compound characterized by the presence of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, and a methylamine group attached to the nitrogen atom
Scientific Research Applications
Chemistry: 2,6-diethyl-N-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study the effects of alkylamines on cellular processes and enzyme activities. It may also be used in the development of new biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as analgesic or anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. It may also be used as a catalyst or reagent in various chemical processes.
Mechanism of Action
Target of Action
2,6-diethyl-N-methylaniline, also known as N-(2,6-diethylphenyl)-N-methylamine, is a type of amine . Amines are organic compounds that contain nitrogen as a key element. They are classified as primary, secondary, or tertiary depending on the number of organic substituents attached to nitrogen
Mode of Action
It is known that amines can undergo various chemical reactions, including nucleophilic substitution . In these reactions, the amine acts as a nucleophile, or electron donor, and reacts with an electrophile, or electron acceptor .
Biochemical Pathways
For instance, they are involved in the synthesis of many classes of drugs, such as anesthetics .
Pharmacokinetics
It is known that the properties of amines can be influenced by factors such as their structure and the presence of other functional groups .
Result of Action
It is known that amines can interact with various biological targets and can have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, which can in turn influence its reactivity . Additionally, the presence of other substances can affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethyl-N-methylaniline typically involves the reaction of 2,6-diethylphenylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-diethyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-(2,6-diethylphenyl)amine.
Substitution: Various substituted amines depending on the nucleophile used.
Comparison with Similar Compounds
N-(2,6-diethylphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methylamine group.
N-(2,6-diethylphenyl)-N-methylformamide: Contains a formamide group instead of a methylamine group.
N-(2,6-diethylphenyl)-N-methylbenzamide: Features a benzamide group in place of the methylamine group.
Uniqueness: 2,6-diethyl-N-methylaniline is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylamine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,6-diethyl-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNJPMLNHZDCFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574518 |
Source
|
Record name | 2,6-Diethyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24544-05-6 |
Source
|
Record name | 2,6-Diethyl-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24544-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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